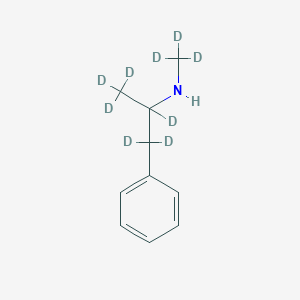
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine is a deuterated analog of a phenylpropanamine derivative Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine typically involves the introduction of deuterium atoms into the phenylpropanamine structure. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to introduce deuterium atoms.
Grignard Reactions: Utilizing deuterated Grignard reagents to form the desired deuterated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the efficient production of the deuterated compound.
化学反应分析
Types of Reactions
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects and reaction pathways.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Potential use in drug development to enhance the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications.
作用机制
The mechanism of action of 1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetics. These effects are mediated through alterations in bond strength and reaction kinetics, leading to changes in the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 1,1,1,3,3,3-hexadeuterio-2-methylpropane
- 1,1,1,2,3,3-hexadeuterio-3-phenyl-propan-2-amine
Uniqueness
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine is unique due to its specific deuterium substitution pattern, which can significantly impact its chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H15N |
|---|---|
分子量 |
158.29 g/mol |
IUPAC 名称 |
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,8D2,9D |
InChI 键 |
MYWUZJCMWCOHBA-KIROAFHOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NC([2H])([2H])[2H] |
规范 SMILES |
CC(CC1=CC=CC=C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















